molecular formula C13H12BrN3O3 B14951022 ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate

ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate

Cat. No.: B14951022
M. Wt: 338.16 g/mol
InChI Key: CQLCBLHFCIJLJS-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products:

Mechanism of Action

The mechanism of action of ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate is unique due to the presence of both a bromophenyl group and a carbamoyl group attached to the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H12BrN3O3

Molecular Weight

338.16 g/mol

IUPAC Name

ethyl 4-[(4-bromophenyl)carbamoyl]-1H-imidazole-5-carboxylate

InChI

InChI=1S/C13H12BrN3O3/c1-2-20-13(19)11-10(15-7-16-11)12(18)17-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,15,16)(H,17,18)

InChI Key

CQLCBLHFCIJLJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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